4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate
Overview
Description
4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate is an organic compound that features a bromine atom, a pyrrolidine ring, a carbonothioyl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidin-1-ylcarbonothioyl Intermediate: This step involves the reaction of pyrrolidine with carbon disulfide to form the pyrrolidin-1-ylcarbonothioyl group.
Esterification: The final step involves the esterification of the brominated intermediate with 2-nitrobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: The major product is the corresponding amine derivative.
Reduction: The major product is the substituted phenyl derivative.
Substitution: The major product is the hydrolyzed carboxylic acid.
Scientific Research Applications
4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The bromine atom and nitro group can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidine ring and carbonothioyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(pyrrolidin-1-ylcarbonyl)phenyl 2-nitrobenzoate: Similar structure but with a carbonyl group instead of a carbonothioyl group.
4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Bromo-2-(pyrrolidin-1-ylcarbonothioyl)phenyl 2-nitrobenzoate is unique due to the presence of both a carbonothioyl group and a nitrobenzoate ester, which can impart distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S/c19-12-7-8-16(14(11-12)17(26)20-9-3-4-10-20)25-18(22)13-5-1-2-6-15(13)21(23)24/h1-2,5-8,11H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFOWYOWNMLHFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.